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molecular formula C9H9F3O2 B179778 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene CAS No. 106854-74-4

1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene

Cat. No. B179778
M. Wt: 206.16 g/mol
InChI Key: GGHKOUKNEONUKL-UHFFFAOYSA-N
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Patent
US05387603

Procedure details

To dry N,N-dimethylformamide (10 ml) were added 2-methoxyphenol (150 mg), 2,2,2-trifluoroethyl iodide (584 mg) and potassium carbonate (400 mg), and the mixture was stirred vigorously at 130° C. for 6 hours. To the reaction mixture was added water, and the mixture was extracted with diethyl ether. The extract was washed with water, dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by medium pressure liquid column chromatography on silica gel using a mixture of hexane and chloroform (5/2) as eluent to give 179 mg of 1-methoxy-2-(2,2,2-trifluoroethoxy) benzene as an oil.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
584 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C=O.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[OH:14].[F:15][C:16]([F:20])([F:19])[CH2:17]I.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14][CH2:17][C:16]([F:20])([F:19])[F:15] |f:3.4.5|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
150 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)O
Name
Quantity
584 mg
Type
reactant
Smiles
FC(CI)(F)F
Name
Quantity
400 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously at 130° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by medium pressure liquid column chromatography on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of hexane and chloroform (5/2) as eluent

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 179 mg
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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